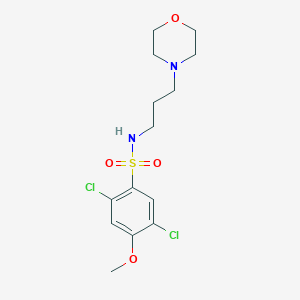
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide, also known as DMS, is a sulfonamide compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves its binding to the active site of target enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of downstream effects, including altered gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. These effects are thought to be mediated by the compound's inhibition of target enzymes and subsequent downstream effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide in lab experiments is its potency and specificity towards target enzymes. This allows for precise modulation of enzyme activity and downstream effects. However, one limitation of this compound is its potential toxicity and off-target effects, which must be carefully monitored and controlled.
Zukünftige Richtungen
There are several potential future directions for research involving 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to better understand the compound's mechanism of action and to identify additional target enzymes that may be modulated by this compound. Finally, the development of more potent and selective analogs of this compound may provide new opportunities for drug discovery and development.
Synthesemethoden
The synthesis of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3-morpholin-4-yl-propylamine in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and protein tyrosine phosphatase. These enzymes play important roles in various biological processes, and their dysregulation has been implicated in the development and progression of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C14H20Cl2N2O4S |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
2,5-dichloro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-21-13-9-12(16)14(10-11(13)15)23(19,20)17-3-2-4-18-5-7-22-8-6-18/h9-10,17H,2-8H2,1H3 |
InChI-Schlüssel |
WJCQAPKONOFLCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
